molecular formula C17H23NO6 B039121 (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 118247-88-4

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No. B039121
M. Wt: 337.4 g/mol
InChI Key: ZWLHJIDBOFBLGR-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of enantiopure non-natural alpha-amino acids, including derivatives similar to our compound of interest, utilizes key intermediates such as tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate obtained from L-glutamic acid. This process involves protection, selective reduction, and subsequent reactions like the Wittig reaction to produce a variety of delta, epsilon-unsaturated alpha-amino acids (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Molecular Structure Analysis

Molecular structure investigations often employ techniques like FTIR spectroelectrochemistry, showcasing compounds' stability and intramolecular hydrogen bonds, as seen in studies of similar complex structures (Kowalski, K., Winter, R., Makal, A., Pazio, A., & Woźniak, K., 2009).

Chemical Reactions and Properties

Research into compounds with tert-butoxycarbonyl groups reveals their versatility in chemical reactions, such as substitutions and chain elongations, leading to the synthesis of enantiomerically pure beta-hydroxy-acid derivatives. This demonstrates the compound's reactive nature and its utility in producing structurally complex molecules (Noda, Y., & Seebach, D., 1987).

Physical Properties Analysis

The physical properties of related compounds, such as stability, solubility, and crystal structure, have been detailed through spectroscopic and crystallographic methods, revealing insights into the intermolecular interactions that stabilize their crystalline forms (Girmay Gebreslasie, H., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, ability to form hydrogen bonds, and participation in complex chemical reactions, underscore the compound's importance in synthetic chemistry. Its role in forming stable, bioconjugate structures through reactions like the Wittig reaction exemplifies its application in creating novel compounds with specific functions (Adamczyk, M., & Reddy, R. E., 2001).

Scientific Research Applications

  • Chemistry and Biology of the tert-butyl group

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity is used in various chemical transformations .
    • The tert-butyl group also has relevance in nature, being involved in biosynthetic and biodegradation pathways .
    • The crowded structure of the tert-butyl group makes it a potential candidate for use in biocatalytic processes .
  • Synthetic Organic Chemistry with Tertiary Butyl Esters

    • Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, have large applications in synthetic organic chemistry .
    • A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • This flow process is more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

As with any chemical compound, handling “(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid” would require appropriate safety measures. This would likely include wearing personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. It could potentially be used in the development of new synthetic methods or in the synthesis of other complex molecules.


Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information on the compound would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLHJIDBOFBLGR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

CAS RN

118247-88-4
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118247-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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